Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate is a chemical compound with diverse scientific applications. It exhibits remarkable properties that can aid research in various fields such as pharmaceuticals, materials science, and organic chemistry.
Scientific Research Applications
Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate is used in various scientific research applications, including:
Pharmaceuticals: As a precursor for the synthesis of potential drug candidates.
Materials Science: In the development of new materials with specific properties.
Organic Chemistry: As a reagent in various organic synthesis reactions.
Safety and Hazards
The safety data sheet for a related compound, “1-Methyl-4-(4-piperidinyl)piperazine”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to handle such compounds with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate typically involves the reaction of cyclopropylsulfonyl chloride with piperazine, followed by the acylation of the resulting product with methyl 4-carboxybenzoate. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit well into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: Shares a similar piperazine core but with different substituents.
Methyl piperazine derivatives: A range of compounds with similar piperazine structures but varying functional groups.
Uniqueness
Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
methyl 4-(4-cyclopropylsulfonylpiperazine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-23-16(20)13-4-2-12(3-5-13)15(19)17-8-10-18(11-9-17)24(21,22)14-6-7-14/h2-5,14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYBZJMIIKAWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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